(4-(Trifluoromethyl)quinolin-2-yl)methanol
Description
(4-(Trifluoromethyl)quinolin-2-yl)methanol is a fluorinated quinoline derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position of the quinoline ring and a hydroxymethyl (-CH₂OH) substituent at the 2-position. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for anticancer and antimicrobial agents, due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and bioavailability . The hydroxymethyl group provides a reactive site for further functionalization, enabling the synthesis of complex drug candidates .
Properties
IUPAC Name |
[4-(trifluoromethyl)quinolin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)9-5-7(6-16)15-10-4-2-1-3-8(9)10/h1-5,16H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAISYORPYPURGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705224 | |
| Record name | [4-(Trifluoromethyl)quinolin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116339-56-0 | |
| Record name | 4-(Trifluoromethyl)-2-quinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116339-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Trifluoromethyl)quinolin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Starting from Haloquinoline Derivatives
One common approach begins with 4-haloquinoline derivatives substituted with trifluoromethyl groups. The haloquinoline is reacted with nucleophilic reagents such as 2-pyridyl-acetonitrile or related picolyl derivatives to form key intermediates. The reaction is conducted in solvents that dissolve reactants well and allow temperature control, which is critical for reaction efficiency and selectivity.
- Starting material: 4-chloroquinoline derivatives with trifluoromethyl substitution.
- Reactants: 2-pyridyl-acetonitrile or pyridyl-acetic acid esters.
- Solvent system: Selected to balance solubility and temperature control.
- Stoichiometry: 0.5 to 3.0 moles of haloquinoline per mole of picolyl derivative.
This method provides a versatile platform for preparing quinoline derivatives, which can be further transformed into the target methanol compound.
Preparation via Grignard Reaction and Ketone Reduction
A detailed method described in a patent involves the synthesis of quinoline-4-carboxylic acid derivatives bearing trifluoromethyl groups, followed by their conversion to ketones and subsequent reduction to the corresponding alcohols.
| Step | Description | Conditions | Key Reagents |
|---|---|---|---|
| 1 | Preparation of 2,8-bis-(trifluoromethyl)-quinoline-4-carboxylic acid | Reaction of 7-trifluoromethylisatin with 1,1,1-trifluoroacetone in water, presence of strong base (0-20% excess alkali), 60–150 °C | 7-Trifluoromethylisatin, 1,1,1-trifluoroacetone, NaOH/KOH |
| 2 | Reaction of quinoline-4-carboxylic acid with pyrid-2-yl-magnesium halide (Grignard reagent) | 0–80 °C, molar ratio 1:2 to 1:8, in cyclic saturated ether or dialkyl ether | Pyrid-2-yl-magnesium halide |
| 3 | Isolation of pyrid-2-yl-quinolin-4-yl ketone intermediate | Acidification with concentrated HCl, precipitation, filtration | Concentrated HCl |
| 4 | Hydrogenation of ketone to alcohol | Room temperature (~24 °C), atmospheric pressure, platinum catalyst, alcoholic HCl | Pt catalyst, ethanol/HCl |
This method yields erythro-α-piperid-2-yl-2,8-bis-(trifluoromethyl)-quinolin-4-yl-methanol, a close analog of the target compound, indicating the utility of this approach for synthesizing trifluoromethylated quinolin-2-yl methanols.
Intramolecular Cyclization of Enamino Ketones
Another synthetic route involves intramolecular cyclization of trifluoromethyl-substituted enamino ketones in concentrated sulfuric acid at elevated temperatures (120 °C) over extended periods (10 hours). This method produces 6-amino-4-(trifluoromethyl)quinolines, which can be further functionalized to yield methanol derivatives.
- Starting materials: Trifluoromethyl-substituted enamino ketones.
- Cyclization conditions: Concentrated sulfuric acid, 120 °C, 10 hours.
- Subsequent steps: Formation of Schiff bases and further transformations.
This approach is useful for constructing the quinoline core with trifluoromethyl substitution, enabling later introduction of the hydroxymethyl group.
Comparative Table of Preparation Methods
Research Findings and Notes
- The use of minimal excess alkali (0–20 mole %) in the base-mediated step improves yields and avoids the need for solubilizing agents like ethanol or tetrahydrofuran, which can reduce yield.
- Acidification with concentrated hydrochloric acid effectively precipitates the ketone intermediate, facilitating purification without complex chromatographic steps.
- Hydrogenation conditions are mild (room temperature, atmospheric pressure) with platinum catalysts, providing selective reduction of ketones to alcohols without over-reduction or degradation.
- The intramolecular cyclization method for quinoline formation is well-documented and provides a foundation for further functionalization, including methanol group introduction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-(Trifluoromethyl)quinolin-2-yl)methanol can undergo oxidation reactions to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, resulting in (4-(trifluoromethyl)quinolin-2-yl)methane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: (4-(Trifluoromethyl)quinolin-2-yl)methane.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "(Trifluoromethyl)quinolin-2-yl)methanol":
(6-(Trifluoromethyl)quinolin-2-yl)methanol
- Medicinal Chemistry: It can be used as a building block in the development of new pharmaceuticals with potential therapeutic effects.
- Biological Research: It has a role in biological research. Research suggests it has potential antimicrobial and anticancer properties. The presence of fluorine atoms can enhance its biological activity by improving its ability to penetrate biological membranes and interact with molecular targets.
(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol)
- This compound is available from chemical suppliers like Sigma-Aldrich . However, the search results do not specify particular applications for this specific compound.
Related Compounds
- 2,8-bis-(trifluoromethyl)-quinoline derivatives: These compounds have applications in various chemical reactions. For example, 2,8-bis-(trifluoromethyl)-quinoline-4-carboxylic acid can be obtained through reactions involving trifluoromethylaniline, chloral hydrate, and hydroxylammonium chloride . They can also be used in the preparation of erythro-αpiperid-2-yl-2,8-bis-(trifluoromethyl)-quinolin-4-yl-methanol, a process involving hydrogenation over a platinum catalyst in alcoholic hydrochloric acid .
- Quinolineaminoethanols: New quinolineaminoethanols have been studied as anti... (the search result cuts off here) .
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Research Findings and Data
Pharmacokinetics of Vacquinol-1
- Stereospecificity: The (R,S)-isomer of Vacquinol-1 shows 3-fold higher brain accumulation than the (S,R)-isomer, critical for glioblastoma efficacy .
- Metabolic Stability: -CF₃ substituents in this compound reduce CYP450-mediated degradation, prolonging half-life .
Biological Activity
(4-(Trifluoromethyl)quinolin-2-yl)methanol is a fluorinated quinoline derivative notable for its unique chemical structure, which includes a trifluoromethyl group at the 4-position and a hydroxymethyl group at the 2-position of the quinoline ring. This compound has garnered attention in medicinal chemistry due to its enhanced biological activity and stability attributed to the incorporation of fluorine atoms.
The trifluoromethyl group significantly influences the compound's lipophilicity and bioavailability, making it a promising candidate for various therapeutic applications. The presence of the hydroxymethyl group allows for further chemical modifications, enhancing its potential as a building block in drug development.
The biological activity of this compound is primarily linked to its ability to interact with specific biological targets, including kinases involved in cancer cell proliferation. The compound may induce apoptosis in cancer cells through mechanisms similar to other quinoline derivatives, such as disrupting microtubule dynamics.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research on related trifluoromethylquinoline derivatives has demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and PC3 cells. The half-maximal inhibitory concentration (IC50) values indicate potent anti-proliferative activities, with some derivatives showing IC50 values as low as 0.01 µM against HeLa cells .
Antibacterial Activity
Fluorinated quinoline derivatives, including this compound, have also shown antibacterial properties. These compounds are being explored for their effectiveness against resistant bacterial strains, making them valuable in the development of new antibiotics .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is essential. Below is a table summarizing key features and biological activities:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer, Antibacterial | 0.01 (HeLa) |
| (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol | Structure | Anticancer | 0.05 (PC3) |
| (2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol | Structure | Anticancer | 0.03 (K562) |
Case Studies
- Microtubule Polymerization Inhibition : A study on similar compounds revealed that certain trifluoromethylquinolines act as microtubule-targeting agents, disrupting tubulin networks and inducing apoptosis in cancer cells . This mechanism may also apply to this compound.
- Antimicrobial Efficacy : Research has shown that quinoline derivatives exhibit significant activity against Gram-positive bacteria and Mycobacterium species, suggesting that this compound could be effective in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (4-(Trifluoromethyl)quinolin-2-yl)methanol, and how are reaction conditions optimized?
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Methodology : The compound is typically synthesized via multi-step protocols involving halogenation, cyclization, or nucleophilic substitution. For example, fluorinated quinoline derivatives are often prepared using the "Watering Protocol," which involves controlled hydrolysis of intermediates under acidic or basic conditions . Methanol is frequently used as a solvent or reagent in deprotection steps (e.g., ester hydrolysis), as seen in procedures where NaOH/MeOH mixtures yield high-purity products . Optimization includes adjusting reaction time (e.g., 10–24 hours), temperature (room temperature to reflux), and stoichiometric ratios of reagents like trifluoromethylating agents.
-
Key Data :
| Synthetic Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄, 80°C, 6 hr | 85% | |
| Deprotection | NaOH/MeOH, RT, 10 hr | 91% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR near -60 ppm .
- LCMS/HPLC : LCMS confirms molecular weight (e.g., m/z 257 [M+H]⁺), while HPLC (C18 columns, acetonitrile/water gradients) assesses purity (>95%) .
- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How can regioselectivity challenges during the introduction of the trifluoromethyl group into the quinoline scaffold be addressed?
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Methodology : Regioselectivity is controlled using directing groups or catalysts. For example, copper(I)-mediated trifluoromethylation at the 4-position of quinoline is achieved via radical pathways. Computational modeling (DFT) predicts electron-deficient sites, guiding reagent selection . Contradictions in reported yields (e.g., 70% vs. 85%) may arise from trace moisture affecting Cu catalysts, necessitating rigorous anhydrous conditions.
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Troubleshooting :
- Use scavengers like molecular sieves to eliminate moisture.
- Optimize catalyst loading (5–10 mol% CuI) and reaction time (12–18 hours).
Q. What strategies resolve discrepancies in biological activity data for this compound derivatives?
- Methodology : Bioactivity variations (e.g., IC₅₀ values in enzyme assays) often stem from differences in assay conditions or impurity profiles. For instance, residual DMF in samples can inhibit protein targets, leading to false positives. Strategies include:
-
Purifying compounds via column chromatography (e.g., C18 reverse-phase) .
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Validating results across multiple assays (e.g., fluorescence-based vs. radiometric).
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Conducting control experiments with structurally analogous non-fluorinated compounds to isolate CF₃-specific effects .
- Data Comparison :
| Assay Type | IC₅₀ (μM) | Purity | Reference |
|---|---|---|---|
| Fluorescence | 0.5 | >99% | |
| Radiometric | 1.2 | 95% |
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
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Methodology : The electron-withdrawing CF₃ group deactivates the quinoline ring, slowing electrophilic substitution but enhancing oxidative stability. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ and high temperatures (80–100°C) are required for aryl boronic acid coupling at the 2-position . Contrast this with non-fluorinated quinolines, which react at room temperature.
-
Key Insight :
- CF₃ reduces electron density at the 4-position, directing cross-coupling to the 2-methanol substituent.
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for trifluoromethylation steps. Use LCMS to monitor intermediate formation .
- Characterization : Combine XRD (SHELX-refined) with ¹⁹F NMR to confirm CF₃ placement .
- Biological Testing : Include purity-adjusted controls and validate assays with orthogonal methods (e.g., SPR vs. ITC).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
